3,5-Dichloropyridine-4-acetic acid
Overview
Description
3,5-Dichloropyridine-4-acetic acid is a chlorinated derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloropyridine-4-acetic acid typically involves the chlorination of pyridine derivatives. One common method is the direct chlorination of pyridine using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions often require elevated temperatures and controlled environments to ensure selective chlorination at the desired positions.
Another approach involves the use of organometallic reagents. For instance, 3,5-dichloropyridine can be synthesized by the metalation of 2,6-dichloropyridine with tert-butyllithium, followed by reaction with carbon dioxide to introduce the acetic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the chlorination process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloropyridine-4-acetic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the pyridine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The acetic acid moiety can be oxidized to form corresponding carboxylic acids or esters.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Oxidation: Carboxylic acids, esters, or aldehydes.
Reduction: Alcohols or amines.
Scientific Research Applications
3,5-Dichloropyridine-4-acetic acid is utilized in several scientific research applications:
Chemistry: As a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of anti-inflammatory and antimicrobial agents.
Industry: Used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 3,5-Dichloropyridine-4-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the acetic acid moiety contribute to its binding affinity and reactivity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine: Another chlorinated pyridine derivative with different substitution patterns.
3,4-Dichloropyridine: Similar structure but with chlorine atoms at different positions.
2,5-Dichloropyridine: Another isomer with distinct reactivity and applications.
Uniqueness
3,5-Dichloropyridine-4-acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of chlorine atoms and the acetic acid moiety makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-(3,5-dichloropyridin-4-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c8-5-2-10-3-6(9)4(5)1-7(11)12/h2-3H,1H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLRXCFRCJBYJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)CC(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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